Tremuloidin
CAS No.: 529-66-8
Cat. No.: VC21335361
Molecular Formula: C20H22O8
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 529-66-8 |
---|---|
Molecular Formula | C20H22O8 |
Molecular Weight | 390.4 g/mol |
IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate |
Standard InChI | InChI=1S/C20H22O8/c21-10-13-8-4-5-9-14(13)26-20-18(17(24)16(23)15(11-22)27-20)28-19(25)12-6-2-1-3-7-12/h1-9,15-18,20-24H,10-11H2/t15-,16-,17+,18-,20-/m1/s1 |
Standard InChI Key | FWPNCAYVELBDRB-BFMVXSJESA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3CO)CO)O)O |
SMILES | C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3CO)CO)O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3CO)CO)O)O |
Chemical Structure and Properties
Molecular Composition
Tremuloidin is chemically defined as [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate. Its molecular formula is , with a molecular weight of 390.4 g/mol . The compound belongs to several chemical classes, including benzyl alcohols, benzoate esters, monosaccharide derivatives, aryl beta-D-glucosides, and aromatic primary alcohols .
Structural Features
The structure of Tremuloidin includes a glucose moiety linked to a phenolic compound through glycosidic bonds. The benzoyl group substitution enhances its biological activity compared to salicin . The stereochemical configuration contributes to its specific interactions with biological molecules.
Physical Properties
Tremuloidin exhibits solubility in polar solvents such as ethanol and methanol due to its glycosidic nature. It has been isolated using advanced chromatographic techniques like UHPLC-ESI-TOF/MS , which provide high-resolution separation based on molecular weight and retention time.
Biological Activities
Anti-Inflammatory Properties
Tremuloidin demonstrates significant anti-inflammatory effects by modulating key biochemical pathways. Studies have shown that it inhibits the expression of matrix metalloproteinase-1 (MMP-1) induced by TNF-α stimulation in human dermal fibroblasts . This suppression reduces tissue degradation associated with inflammation.
Antioxidant Activity
The compound effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage . Tremuloidin's ability to upregulate heme oxygenase-1 (HO-1) expression further enhances its antioxidant profile .
Anti-Aging Effects
Tremuloidin has been studied for its protective effects against photoaging-induced skin damage. It inhibits mitogen-activated protein kinase (MAPK) pathways such as ERK and p38 phosphorylation while suppressing cyclooxygenase-2 (COX-2) expression . These mechanisms contribute to improved collagen secretion and reduced skin aging.
Synergistic Effects
Research indicates that Tremuloidin may enhance the bioactivity of other phenolic compounds through metabolic conversions or synergistic interactions. For example, it can amplify the effects of salicin when co-administered in plant extracts.
Extraction and Synthesis
Natural Extraction
Tremuloidin is primarily extracted from the bark of Populus tremuloides and leaves of Salix chaenomeloides. Solvent extraction techniques using ethanol or methanol are commonly employed to isolate the compound from plant material .
Biosynthetic Approaches
Recent advancements have explored microbial fermentation for producing Tremuloidin and its derivatives. This method offers a sustainable alternative to traditional extraction processes by utilizing engineered microorganisms.
Chromatographic Identification
High-resolution tandem mass spectrometry (MS/MS) coupled with UHPLC has been used to identify Tremuloidin in complex plant matrices . Retention times and molecular weights serve as key parameters for its characterization.
Ecological Role
Plant Metabolite Functions
As a member of salicinoids, Tremuloidin plays an essential role in plant defense mechanisms against herbivores and pathogens . Its presence in the bark and leaves contributes to the ecological fitness of Populus and Salix species.
Taxonomic Marker
Tremuloidin serves as a taxonomic marker for distinguishing various species within the genus Salix . Its unique chemical profile aids in identifying specific chemotypes associated with different environmental conditions.
Applications
Dermatological Formulations
Its efficacy in combating photoaging-induced skin damage makes Tremuloidin suitable for inclusion in anti-aging creams and serums .
Nutraceuticals
The compound's ability to enhance collagen secretion and reduce oxidative stress suggests potential applications in dietary supplements aimed at improving skin health .
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